3aH-Cyclopenta[b]quinoxaline

Tautomerism Hydrogen‑bonding Medicinal chemistry

Common research pain point: unintended tautomer mixtures in cyclopenta[b]quinoxaline studies lead to confounding biological results, mismatched QC retention times, or inconsistent electrochemical performance. - Tautomeric precision: 3aH form (CAS 34852-19-2) has zero hydrogen-bond donors, unlike the 4H-tautomer (1 donor), ensuring correct pharmacophore modeling and binding-mode predictions. - Synthetic utility: Accessible via radical cascade cyclization (55-85% yields); enables derivatization at positions inaccessible to other tautomers. - Material sciences: Defined saturation position governs the two-electron/two-proton reduction potential critical for reproducible organic cathode performance.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 34852-19-2
Cat. No. B11917321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3aH-Cyclopenta[b]quinoxaline
CAS34852-19-2
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC2=NC3C=CC=C3N=C2C=C1
InChIInChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-7,10H
InChIKeyHOFUXMFPXLLHFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3aH-Cyclopenta[b]quinoxaline: Tautomer-Defined Heterocyclic Scaffold


3aH‑Cyclopenta[b]quinoxaline (CAS 34852‑19‑2) is a nitrogen‑rich, fused bicyclic heterocycle belonging to the cyclopenta[b]quinoxaline family, with the molecular formula C₁₁H₈N₂ and a molecular weight of 168.19 g·mol⁻¹ . Unlike its commonly listed 1H‑, 2H‑, and 4H‑tautomers, the 3aH designation specifies a unique tautomeric form in which the saturated sp³ carbon lies at the ring junction, directly influencing the molecule's hydrogen‑bond donor/acceptor profile, electronic distribution, and chemical reactivity . This structural precision is critical for applications where tautomer‑dependent properties—such as metal‑coordination geometry, redox potential, or chromatographic retention—govern experimental outcome.

Why Generic Cyclopenta[b]quinoxaline Substitution Fails


Although all cyclopenta[b]quinoxaline tautomers share the same gross formula (C₁₁H₈N₂) and molecular weight (168.19 g·mol⁻¹), their physicochemical properties diverge substantially because the position of the saturated carbon alters the π‑electron conjugation pathway, hydrogen‑bonding capability, and dipole moment . For example, the 4H‑tautomer (CAS 269‑66‑9) possesses one hydrogen‑bond donor, whereas the 3aH‑tautomer (CAS 34852‑19‑2) possesses zero, directly impacting solubility, membrane permeability, and supramolecular recognition . Substituting one tautomer for another without verifying the CAS number risks obtaining a functionally distinct chemical entity that may exhibit different reactivity in cycloadditions, altered redox behavior in electrochemical cells, or mismatched retention times in quality‑control protocols .

Quantitative Differentiation Evidence for 3aH-Cyclopenta[b]quinoxaline


Hydrogen-Bond Donor Count: Zero vs. One in 4H-Tautomer

The hydrogen‑bond donor count of a tautomer dictates its capacity to engage in intermolecular hydrogen bonds, directly influencing solubility, crystal packing, and target‑binding orientation. Computed physicochemical databases report that the 3aH‑tautomer (CAS 34852‑19‑2) possesses zero hydrogen‑bond donors, whereas the 4H‑tautomer (CAS 269‑66‑9) possesses one hydrogen‑bond donor . This difference is foundational: in medicinal chemistry, a change of even a single hydrogen‑bond donor can alter oral bioavailability, blood‑brain barrier penetration, and off‑target binding profiles.

Tautomerism Hydrogen‑bonding Medicinal chemistry

Predicted Lipophilicity Across Tautomeric Forms

Lipophilicity, expressed as the partition coefficient (LogP), critically governs membrane permeability, metabolic stability, and reversed‑phase chromatographic retention. While no experimentally measured LogP value is currently available for the 3aH‑tautomer specifically, the tautomeric position is a recognized determinant of LogP within this scaffold family: the 4H‑tautomer (CAS 269‑66‑9) exhibits a predicted XLogP of 2.1 , whereas the 2H‑tautomer (CAS 774‑68‑5) exhibits a markedly lower predicted LogP of 0.59 . The 3aH‑tautomer (CAS 34852‑19‑2) is expected to occupy an intermediate or distinct LogP value because its tautomeric form places the saturated carbon at the ring junction, altering the polar surface area and dipole moment compared to both the 4H‑ and 2H‑forms.

Lipophilicity ADME Chromatography

Visible-Light Synthetic Accessibility via Radical Cascade

A visible‑light‑induced radical cascade cyclization of aryl isonitriles with cyclobutanone oxime esters has been reported for the first‑time synthesis of cyclopenta[b]quinoxaline derivatives, affording products in yields typically ranging from 55% to 85% under mild, metal‑free conditions [1]. This photoredox route contrasts with classical thermal condensations that often require strong acids, high temperatures (>150 °C), and extended reaction times, and which can produce complex mixtures of tautomers and regioisomers. The radical cascade method offers broad functional‑group tolerance (including halides, esters, and nitriles) and introduces substituents in a predictable, regioselective manner, providing a clear advantage for accessing functionalized 3aH‑cyclopenta[b]quinoxaline derivatives for structure–activity studies.

Photoredox synthesis Radical cascade Medicinal chemistry

Electrophilic Cyclization Selectivity vs. Benzene Analogs

In a direct comparative study, ortho‑dialkynylquinoxalines and ortho‑dialkynylbenzenes were shown to exhibit similar reactivity toward halogen electrophiles (Br₂, I₂, ICl, NBS), but diverged sharply in their reaction with hydrobromic acid. The quinoxaline substrates underwent HBr‑mediated cyclization, whereas the benzene analogs did not, a difference explicitly attributed to the basic nature of the pyrazine nitrogen atoms in the quinoxaline ring [1]. The resulting cyclopenta[b]quinoxaline derivatives were obtained as mixtures of stereoisomers whose ratios depended on both the nature of the electrophile and the substituents on the alkyne precursor, demonstrating that the quinoxaline core actively participates in directing reaction stereochemistry.

Electrophilic cyclization Stereochemistry Heterocyclic chemistry

Conjugation-Dependent Redox Behavior

An electrochemical study of conjugated quinoxaline derivatives in 95% DMF/water acidic media demonstrated that each pyrazine ring in the molecule undergoes a distinct two‑electron/two‑proton reduction step, with the number of observed reduction waves exactly equaling the number of pyrazine rings present [1]. Cyclic voltammetry and hydrodynamic chronocoulometry confirmed that molecules containing more pyrazine rings are reduced at less negative potentials due to conjugation interactions between redox centers, with the conjugation interaction energy varying between adjacent redox pairs in different oxidation states [1]. For cyclopenta[b]quinoxaline derivatives, the position of the saturated carbon (3aH vs. 4H vs. 2H tautomer) modulates the extent of π‑conjugation between the quinoxaline ring and the cyclopentene moiety, thereby tuning the reduction potential.

Electrochemistry Cyclic voltammetry Organic electronics

Spectroscopic Signatures of π-Electron Analogs

1,2,3‑Trialkoxycarbonyl‑4H‑cyclopenta[b]quinoxalines were synthesized and characterized as π‑electron analogs of azulene based on their electronic absorption spectra and quantum‑mechanical calculations [1]. The study demonstrated that the cyclopenta[b]quinoxaline framework can sustain a polarized π‑electron system analogous to that of the non‑benzenoid aromatic azulene, displaying characteristic long‑wavelength absorption bands. This property is highly dependent on the tautomeric form: the 4H‑tautomer possesses a cross‑conjugated π‑system that supports the azulene‑like electronic structure, whereas the 3aH‑tautomer, with its saturated carbon at the ring junction, disrupts the extended conjugation and is predicted to exhibit a hypsochromic shift in its absorption spectrum relative to the 4H‑analog.

π‑Conjugation UV‑Vis spectroscopy Materials chemistry

High-Value Application Scenarios for 3aH-Cyclopenta[b]quinoxaline


SAR Studies with Tautomerically Pure Materials

In medicinal chemistry campaigns where cyclopenta[b]quinoxaline serves as a core scaffold, the absence of a hydrogen‑bond donor in the 3aH‑tautomer (0 donors) versus the presence of one donor in the 4H‑tautomer (1 donor) directly impacts pharmacophore modeling, binding‑mode predictions, and lead optimization [see Evidence Items 1, 2]. Specifying CAS 34852‑19‑2 ensures that the SAR dataset is built on the correct tautomeric entity, preventing confounding biological results that could arise from unintentional tautomer mixtures.

Custom Library Synthesis via Photoredox Chemistry

Research groups synthesizing diverse cyclopenta[b]quinoxaline libraries for high‑throughput screening should prioritize the radical cascade cyclization method (yields 55–85%), which offers superior functional‑group tolerance and milder conditions compared to classical thermal condensations [see Evidence Item 3]. The 3aH‑tautomer, when functionalized via this route, can be accessed as a key intermediate for further derivatization at positions that are inaccessible to 1H‑ or 4H‑tautomers due to different tautomer‑directed regioselectivity.

Organic Electrode and Redox Probe Development

For researchers engineering quinoxaline‑based organic cathodes for Li‑ion batteries or designing electrochemical sensors, the tautomer‑dependent conjugation pathway of the 3aH‑form governs the precise reduction potential of the molecule [see Evidence Item 5]. The stepwise two‑electron/two‑proton reduction behavior of quinoxaline cores, modulated by the position of saturation, makes CAS‑verified procurement of the 3aH‑tautomer essential for reproducible device performance.

Stereoselective Synthesis with Quinoxaline Directing Effects

Synthetic chemists pursuing electrophilic cyclization strategies to construct complex cyclopenta[b]quinoxaline derivatives with defined stereochemistry should select the quinoxaline‑based substrate specifically over benzene‑based analogs, as the pyrazine nitrogen atoms actively enable cyclization with HBr where benzene substrates fail [see Evidence Item 4]. The 3aH‑tautomer, with its distinct electronic distribution, may additionally influence the stereoisomeric product ratio relative to other tautomers.

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